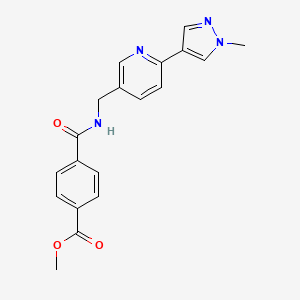

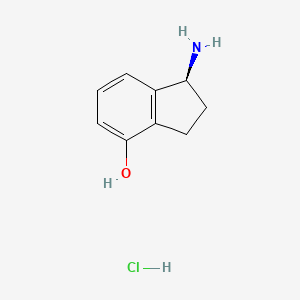

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide involves reactions of thiophene derivatives. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Chemical Reactions Analysis

Thiophene derivatives, like our compound, can undergo various types of reactions including electrophilic, nucleophilic, and radical substitutions. The type of substitution depends on the reagents and reaction conditions .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have synthesized and characterized thiophene derivatives for their antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating potential as novel antimicrobial agents with specific effectiveness against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Further research in this area could explore the development of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide as an antimicrobial compound, focusing on its efficacy and mechanism of action against pathogenic microorganisms.

Materials Science and Photostabilization

Thiophene derivatives are also investigated for their applications in materials science, particularly in the photostabilization of polymers. New thiophenes have been synthesized and found to effectively reduce the level of photodegradation in poly(vinyl chloride) films, suggesting their utility as photostabilizers (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015). This research indicates a promising avenue for enhancing the durability and lifespan of PVC materials through the application of thiophene-based compounds.

Polymer Chemistry

In the realm of polymer chemistry, the synthesis of polythiophenes with carboxylic acids presents significant interest. Poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative with two carboxylic acids per repeating unit, has been prepared, showcasing good thermal stability and electrical conductivity characteristic of semiconductor materials. This polymer demonstrates potential applications in selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses (Bertran, Armelin, Estrany, Gomes, Torras, & Alemán, 2010). The development of such materials could revolutionize various industrial and medical processes by offering efficient and selective filtration solutions.

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-9-6-10(18-7-9)12(15)14-8-13(2,16)11-4-3-5-17-11/h3-7,16H,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURNBTGFLFKWES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2686514.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2686517.png)

![3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2686526.png)

![2-(2-{[(acetyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine](/img/structure/B2686530.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2686533.png)